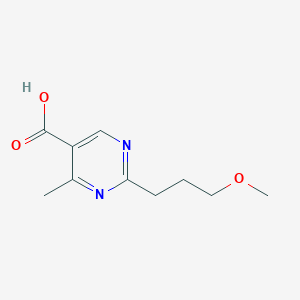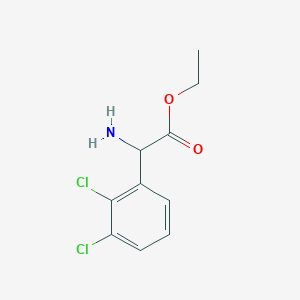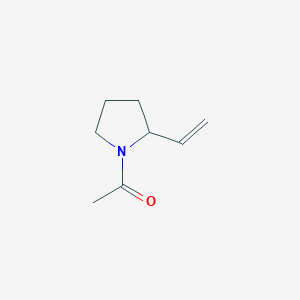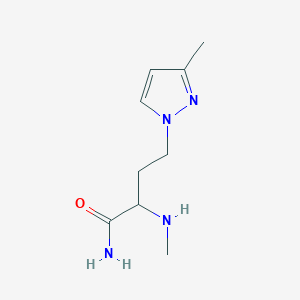
2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxypropyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid typically involves the reaction of 4-methylpyrimidine-5-carboxylic acid with 3-methoxypropylamine under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of fixed-bed reactors with catalysts such as Cu-Co/Al2O3 has been reported for similar compounds, which can be adapted for the synthesis of this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyrimidine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions
Major Products:
Oxidation: Formation of 2-(3-methoxypropyl)-4-methylpyrimidine-5-carboxaldehyde.
Reduction: Formation of 2-(3-methoxypropyl)-4-methylpyrimidine-5-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The methoxypropyl group may enhance its binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
2-(3-Methoxypropyl)-4-methylpyrimidine: Lacks the carboxylic acid group, which may reduce its solubility and reactivity.
4-Methylpyrimidine-5-carboxylic acid: Lacks the methoxypropyl group, which may affect its binding properties and biological activity.
2-(3-Methoxypropyl)-pyrimidine-5-carboxylic acid: Similar structure but without the methyl group, which can influence its steric and electronic properties
Uniqueness: 2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both the methoxypropyl and carboxylic acid groups, which confer specific chemical and biological properties. These functional groups enhance its versatility as a synthetic intermediate and its potential as a bioactive molecule.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-(3-methoxypropyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-7-8(10(13)14)6-11-9(12-7)4-3-5-15-2/h6H,3-5H2,1-2H3,(H,13,14) |
Clave InChI |
QUUMMVPXEKANMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1C(=O)O)CCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)




![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)


![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)
![2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)

